Iron(II) bromide, Bis(tetrahydrofuran)
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Overview
Description
Iron(II) bromide, Bis(tetrahydrofuran) is an organometallic compound with the chemical formula FeBr₂(C₄H₈O)₂. It is a brown crystalline solid that is insoluble in water. This compound is widely used in various fields, including industrial chemistry, pharmaceuticals, and thin film deposition .
Preparation Methods
Iron(II) bromide, Bis(tetrahydrofuran) can be synthesized by heating iron(II) bromide in tetrahydrofuran (THF) at 60°C for 4 hours. The solid is then collected, and volatile materials are removed under vacuum . Industrial production methods involve similar processes, ensuring high purity and consistency in the final product .
Chemical Reactions Analysis
Iron(II) bromide, Bis(tetrahydrofuran) undergoes various chemical reactions, including:
Nucleophilic Substitution: It acts as a catalyst in nucleophilic substitution reactions of alkyl halides.
Aromaticity Reactions: It promotes aromaticity reactions of alkenes, improving the yield and purity of the products.
Common reagents used in these reactions include alkyl halides and alkenes, with conditions typically involving moderate temperatures and the presence of THF. Major products formed from these reactions are substituted alkanes and aromatic compounds .
Scientific Research Applications
Iron(II) bromide, Bis(tetrahydrofuran) has numerous applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions, enhancing reaction rates and product yields.
Biology: Its role in biological research includes studying its interactions with various biomolecules.
Medicine: It is explored for potential therapeutic applications due to its unique chemical properties.
Industry: It is utilized in thin film deposition, LED manufacturing, and other industrial processes.
Mechanism of Action
The mechanism by which Iron(II) bromide, Bis(tetrahydrofuran) exerts its effects involves its ability to act as a catalyst. It facilitates the formation of reactive intermediates, which then undergo further reactions to form the desired products. The molecular targets and pathways involved include interactions with alkyl halides and alkenes, leading to nucleophilic substitution and aromaticity reactions .
Comparison with Similar Compounds
Iron(II) bromide, Bis(tetrahydrofuran) can be compared with other similar compounds such as:
- Iron(II) bromide, Dimethoxyethane
- Bromodicarbonylcyclopentadienyliron
- 5-Chloro-2-methoxyphenylmagnesium Bromide Solution
These compounds share similar catalytic properties but differ in their specific applications and reactivity. Iron(II) bromide, Bis(tetrahydrofuran) is unique due to its high efficiency in promoting nucleophilic substitution and aromaticity reactions .
Properties
Molecular Formula |
C8H16Br2FeO2 |
---|---|
Molecular Weight |
359.86 g/mol |
IUPAC Name |
dibromoiron;oxolane |
InChI |
InChI=1S/2C4H8O.2BrH.Fe/c2*1-2-4-5-3-1;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 |
InChI Key |
WBQQRZWZZRYMTQ-UHFFFAOYSA-L |
Canonical SMILES |
C1CCOC1.C1CCOC1.[Fe](Br)Br |
Origin of Product |
United States |
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